molecular formula C16H13BrN2O5 B3512091 Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate

Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate

Cat. No.: B3512091
M. Wt: 393.19 g/mol
InChI Key: LAGKCNADOOGDJF-UHFFFAOYSA-N
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Description

Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate is a benzoate ester derivative featuring a 5-nitro substituent on the aromatic ring and a 4-bromo-2-methylanilino carbonyl group at the 3-position.

Properties

IUPAC Name

methyl 3-[(4-bromo-2-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O5/c1-9-5-12(17)3-4-14(9)18-15(20)10-6-11(16(21)24-2)8-13(7-10)19(22)23/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGKCNADOOGDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 4-bromo-2-methylaniline with methyl 3-carbamoyl-5-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Anilino Group) logP* Key Applications/Synthesis
Target Compound : Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate C₁₆H₁₄BrN₂O₅ 393.20 4-bromo-2-methyl ~2.5 (estimated) Potential enzyme inhibition; synthesized via amide coupling
Methyl 3-((4-butylphenylamino)carbonyl)-5-nitrobenzoate C₁₉H₂₀N₂O₅ 356.37 4-butyl ~3.8 (estimated) SAR studies; commercial availability
Methyl 3-((4-chloroanilino)carbonyl)-5-nitrobenzoate C₁₅H₁₁ClN₂O₅ 342.71 4-chloro ~2.1 Antimicrobial research
Methyl 3-(hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ 211.17 Hydroxymethyl (no anilino) 1.40 Intermediate in drug synthesis
Methyl 3-bromo-5-nitrobenzoate C₈H₆BrNO₄ 276.04 3-bromo (no anilino) 1.88 Precursor for halogenated derivatives
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate C₁₇H₁₅FN₂O₅ 346.31 4-fluorophenethyl ~2.7 High-throughput screening compound

*logP values are estimated or derived from experimental data where available.

Structural Variations and Physicochemical Impacts

  • Bromo (target compound) vs. chloro (C₁₅H₁₁ClN₂O₅): Bromo’s larger atomic radius and polarizability may strengthen halogen bonding in protein interactions compared to chloro .
  • In contrast, the hydroxymethyl analog (C₉H₉NO₅) has lower logP (1.40), favoring aqueous solubility .

Analytical Characterization

  • HPLC : Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (a precursor) is analyzed via reverse-phase HPLC using a Newcrom R1 column, a method adaptable to the target compound .
  • Mass Spectrometry : HPLC-ESI-MSn (as in ) could confirm molecular weight and fragmentation patterns for structural validation.

Q & A

Q. Table: Substituent Effects on Reactivity

SubstituentPositionElectronic EffectReactivity Impact
Br4Weakly deactivatingFacilitates SNAr
NO₂5Strongly deactivatingDirects meta substitution
CH₃2Activating (steric)Hinders ortho reactions

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

Analog Synthesis : Modify substituents systematically (e.g., replace Br with Cl, vary methyl group position) .

Biological Assays : Test analogs against target enzymes (e.g., bacterial sortase A) using fluorescence quenching or SPR to measure binding affinity .

Computational Modeling :

  • Perform docking studies (AutoDock Vina) to predict binding modes.
  • Use QSAR models to correlate substituent properties (Hammett σ, logP) with activity .

Basic: What precautions are necessary during the reduction of the nitro group to an amine?

Answer:

  • Catalyst Handling : Pre-reduce Pd/C under H₂ flow to avoid pyrophoric hazards.
  • Solvent Choice : Use anhydrous ethyl acetate or ethanol to prevent side reactions.
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench excess H₂ with nitrogen before filtration .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Answer:

  • 2D NMR Validation : Use HSQC and HMBC to confirm proton-carbon connectivity.
  • DFT Calculations : Optimize the structure at the B3LYP/6-31G* level and compare computed vs. experimental chemical shifts .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out impurities .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Storage Conditions : Keep at –20°C in amber vials under argon.
  • Stabilization : Add radical inhibitors (e.g., BHT) for nitro-containing compounds.
  • Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Basic: Which analytical techniques are critical for assessing purity?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm.
  • Melting Point : Compare to literature values (±2°C range).
  • Elemental Analysis : Deviation >0.4% indicates impurities .

Advanced: How can computational tools predict the compound’s solubility and bioavailability?

Answer:

  • Solubility Prediction : Use Abraham solvation parameters or COSMO-RS.
  • logP Calculation : Employ SwissADME or Molinspiration to estimate partition coefficients.
  • Bioavailability Radar : Generate radar plots for Lipinski’s rule-of-five compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(4-bromo-2-methylanilino)carbonyl]-5-nitrobenzoate

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